Urea, [2-(1,1-dimethylethyl)phenyl]-

Lipophilicity ADME Membrane Permeability

Urea, [2-(1,1-dimethylethyl)phenyl]-, also known as (2-tert-butylphenyl)urea or 1-(2-tert-butylphenyl)urea, is a substituted urea derivative with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol. This compound features a tert-butyl (1,1-dimethylethyl) group attached at the ortho position of a phenyl ring, which is connected to a urea moiety.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 142940-79-2
Cat. No. B12558919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, [2-(1,1-dimethylethyl)phenyl]-
CAS142940-79-2
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1NC(=O)N
InChIInChI=1S/C11H16N2O/c1-11(2,3)8-6-4-5-7-9(8)13-10(12)14/h4-7H,1-3H3,(H3,12,13,14)
InChIKeyABECWVYSAUDQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, [2-(1,1-dimethylethyl)phenyl]- (CAS 142940-79-2) | Ortho-Substituted tert-Butylphenyl Urea Building Block


Urea, [2-(1,1-dimethylethyl)phenyl]-, also known as (2-tert-butylphenyl)urea or 1-(2-tert-butylphenyl)urea, is a substituted urea derivative with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol [1]. This compound features a tert-butyl (1,1-dimethylethyl) group attached at the ortho position of a phenyl ring, which is connected to a urea moiety . Its primary role in research and industrial chemistry is as a versatile synthetic intermediate or building block, particularly for introducing ortho-tert-butylphenyl urea functionality into more complex molecules [2].

Why Urea, [2-(1,1-dimethylethyl)phenyl]- Cannot Be Replaced by Its Para-Isomer or Unsubstituted Urea Derivatives


Substituting Urea, [2-(1,1-dimethylethyl)phenyl]- (CAS 142940-79-2) with a closely related analog, such as its para-isomer (4-tert-butylphenyl)urea (CAS 343247-59-6) or a less hindered phenylurea, is not a neutral exchange due to quantifiable differences in physicochemical properties and steric effects. The ortho-substituted tert-butyl group introduces significant steric hindrance and alters electronic properties, which directly impacts its reactivity profile, physical properties like lipophilicity (LogP), and its ability to participate in stereoselective or conformationally controlled reactions . The evidence below quantifies these key differentiators, underscoring why this specific CAS number is a distinct and non-interchangeable chemical entity for scientific procurement [1].

Quantifiable Differentiation of Urea, [2-(1,1-dimethylethyl)phenyl]- vs. Closest Analogs


Enhanced Lipophilicity (LogP) vs. Para-Isomer

Urea, [2-(1,1-dimethylethyl)phenyl]- exhibits a higher calculated octanol-water partition coefficient (LogP) compared to its para-substituted isomer, (4-tert-butylphenyl)urea. This difference in lipophilicity is a critical parameter in applications such as drug design and agrochemical development, where it influences membrane permeability and bioavailability .

Lipophilicity ADME Membrane Permeability Drug Design

Ortho-Substituent Steric Bulk as a Key Structural Determinant for Axial Chirality

The ortho-tert-butyl group in Urea, [2-(1,1-dimethylethyl)phenyl]- is not merely a positional variant; it is a key structural requirement for inducing and controlling axial chirality in the synthesis of specific heterocyclic compounds like 5-deazaflavins [1]. This steric bulk restricts free rotation, enabling the formation and resolution of stable atropisomers, a property that is absent or significantly diminished in analogs with less steric hindrance, such as the unsubstituted or para-substituted phenylureas [2].

Stereoselective Synthesis Axial Chirality Atropisomerism Deazaflavin Chemistry

Demonstrated Synthetic Utility in Producing Advanced Heterocyclic Scaffolds

The practical utility of Urea, [2-(1,1-dimethylethyl)phenyl]- as a synthetic intermediate is evidenced by its documented use in the multi-step preparation of complex 5-deazaflavin derivatives. A specific reaction has been reported where it acts as a reactant, leading to the desired product with an 89% yield under aqueous conditions [1]. This application is part of a broader class of research where the compound serves as a precursor to molecules that have been investigated as selective inhibitors of the human TDP2 enzyme, a target in cancer research [2].

Synthetic Methodology Building Block Deazaflavin Synthesis Enantiomeric Resolution

Key Application Scenarios Where Urea, [2-(1,1-dimethylethyl)phenyl]- (CAS 142940-79-2) Demonstrates Verifiable Advantage


Scaffold for Stereoselective Synthesis of Axially Chiral Molecules

In research focused on creating novel atropisomeric compounds, such as 5-deazaflavins with axial chirality, Urea, [2-(1,1-dimethylethyl)phenyl]- serves as an essential building block. Its ortho-tert-butyl group is the source of steric bulk that restricts rotation around the N-aryl bond, enabling the existence and resolution of stable enantiomers. This makes the compound a crucial starting material for investigating stereoselective reactions and chiral recognition phenomena, a role that cannot be fulfilled by its less sterically hindered para-isomer [1].

Building Block for Deazaflavin-Based Enzyme Inhibitor Development

The compound is a documented intermediate in the synthesis of 5-deazaflavin derivatives, a class of molecules that has been developed as potent and selective inhibitors of the human TDP2 enzyme, a therapeutic target for sensitizing cancer cells to chemotherapy [2]. Its high-yielding synthesis (89% yield under mild conditions) as a precursor highlights its efficiency and reliability for generating the core scaffold necessary for this line of medicinal chemistry research [3].

Precursor for Lipophilicity-Optimized Analogs in Drug and Agrochemical Design

When a medicinal or agrochemical chemistry project requires fine-tuning a molecule's lipophilicity to improve membrane permeability or bioavailability, the ortho-tert-butylphenyl urea motif offers a distinct advantage. Compared to its para-isomer, Urea, [2-(1,1-dimethylethyl)phenyl]- provides a significantly higher LogP value (3.06 vs. 2.5). This quantifiable difference allows scientists to proactively select the ortho-isomer to achieve a more lipophilic profile in the target compound, a critical parameter in the early stages of drug and agrochemical candidate optimization [4].

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